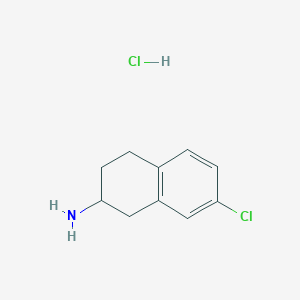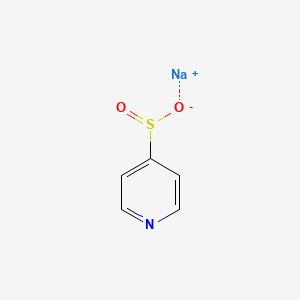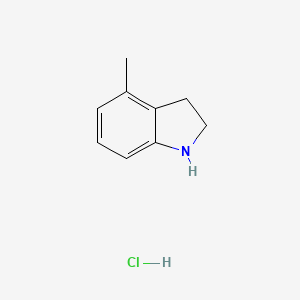
4-Methylindoline hydrochloride
Vue d'ensemble
Description
4-Methylindoline hydrochloride is a chemical compound that is related to the indoline family, a group of heterocyclic organic structures. While the provided papers do not directly discuss 4-Methylindoline hydrochloride, they do provide insights into various related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 4-Methylindoline hydrochloride.
Synthesis Analysis
The synthesis of compounds related to 4-Methylindoline hydrochloride often involves multi-step reactions, starting from simple raw materials and proceeding through cyclization, nitrification, chlorination, and other chemical transformations. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves cyclization, nitrification, and chlorination steps, starting from 4-methoxyaniline . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride involves cyclization and reduction steps . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity in the final product.
Molecular Structure Analysis
The molecular structure of compounds in the indoline family, such as 4-Methylindoline hydrochloride, can be characterized using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride was confirmed using IR, 1H NMR, and MS . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.
Chemical Reactions Analysis
Compounds similar to 4-Methylindoline hydrochloride undergo a variety of chemical reactions. For instance, 4-methylquinolines react with thionyl chloride to yield chloro dithioloquinolinones or bis(dichloroquinolyl)methyl trisulphanes, depending on the reaction conditions . The reactions of these compounds with various reagents can lead to a diverse array of products, showcasing the reactivity and versatility of the indoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Methylindoline hydrochloride can be inferred from their molecular structures and the nature of their substituents. For example, the crystal and molecular structure of 4-methyl morpholinium chlorides reveals strong hydrogen bonding interactions, which can influence the compound's solubility and melting point . The presence of substituents such as chloro, methoxy, and nitro groups can also affect the compound's acidity, basicity, and reactivity .
Applications De Recherche Scientifique
Suzuki–Miyaura Reactions
4-Methylindoline hydrochloride derivatives have been utilized in Suzuki–Miyaura reactions, a type of cross-coupling reaction. Hamdy et al. (2015) demonstrated the synthesis of arylated methylisatins using 4,7-dichloro-N-methylisatin, which is closely related to 4-Methylindoline hydrochloride. This reaction has relevance in antiviral research, specifically against HIV-1 and HIV-2 (Hamdy et al., 2015).
Synthesis of Heterocyclic Derivatives
1-Amino-2-methylindoline, a precursor in 4-Methylindoline hydrochloride synthesis, is used in the formation of antihypertension drugs. Peyrot et al. (2001) researched its reactions with monochloramine, leading to the formation of indolic aminonitrene and other derivatives (Peyrot et al., 2001).
Antimicrobial Activity of Metal Complexes
Patel and Patel (2017) synthesized a novel ligand using 1-methyl-1,2-dihydroquinolin-4-ol, which is structurally related to 4-Methylindoline hydrochloride. This compound exhibited significant antimicrobial activity against various bacterial strains (Patel & Patel, 2017).
Electrochemical Reactions
The electrochemical reduction of N-nitroso-2-methylindoline, a derivative of 4-Methylindoline hydrochloride, was investigated by Weise et al. (1986). They explored how parameters like temperature and reactant concentration influence the selectivity of the overall process (Weise et al., 1986).
Biodegradation Studies
Sutton et al. (1996) studied the aerobic biodegradation of 4-methylquinoline, a compound related to 4-Methylindoline hydrochloride, by a soil bacterium. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Sutton et al., 1996).
Safety and Hazards
According to the safety data sheet, 4-Methylindoline hydrochloride is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-3-2-4-9-8(7)5-6-10-9;/h2-4,10H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFWNWARZLMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindoline hydrochloride | |
CAS RN |
1187928-38-6 | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



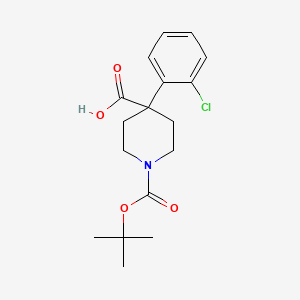
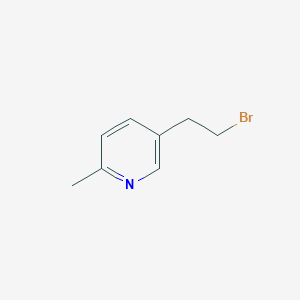

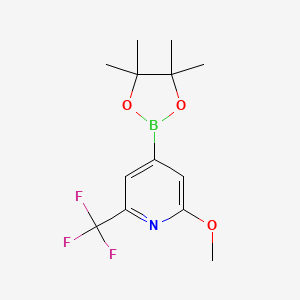
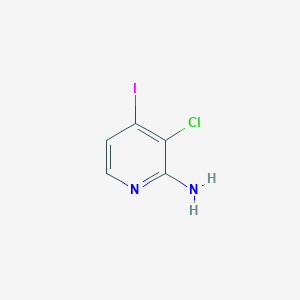
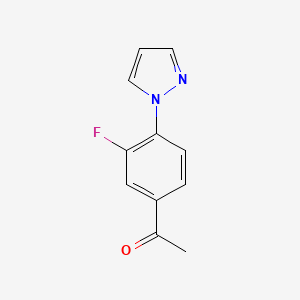
![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)
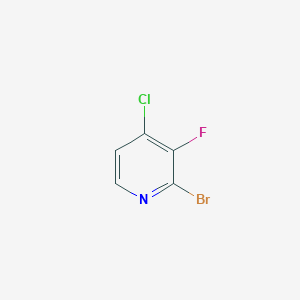
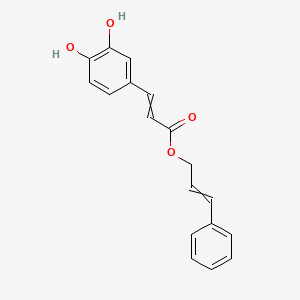
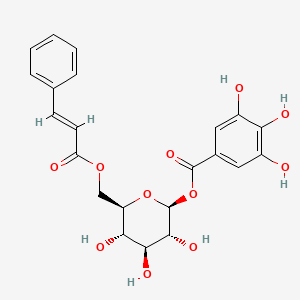
![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3026856.png)
